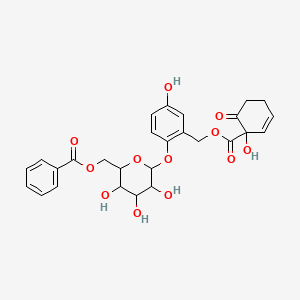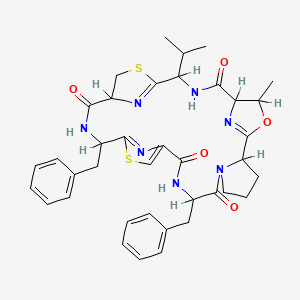
homaloside D
Vue d'ensemble
Description
Homaloside D is a compound with the molecular formula C27H28O12 . It has a molecular weight of 544.5 g/mol . It is an antiplasmodial agent with an IC50 of 20 μM (11 μg/mL) against Plasmodium falciparum .
Molecular Structure Analysis
The IUPAC name for Homaloside D is [3,4,5-trihydroxy-6-[4-hydroxy-2-[(1-hydroxy-6-oxocyclohex-2-ene-1-carbonyl)oxymethyl]phenoxy]oxan-2-yl]methyl benzoate . The InChI is 1S/C27H28O12/c28-17-9-10-18 (16 (12-17)13-37-26 (34)27 (35)11-5-4-8-20 (27)29)38-25-23 (32)22 (31)21 (30)19 (39-25)14-36-24 (33)15-6-2-1-3-7-15/h1-3,5-7,9-12,19,21-23,25,28,30-32,35H,4,8,13-14H2 .
Physical And Chemical Properties Analysis
Homaloside D has a molecular weight of 544.5 g/mol . The computed properties include a hydrogen bond donor count of 5, a hydrogen bond acceptor count of 12, and a rotatable bond count of 10 . The exact mass is 544.15807632 g/mol and the monoisotopic mass is 544.15807632 g/mol .
Applications De Recherche Scientifique
Antiplasmodial Agent
Homaloside D has been identified as an antiplasmodial agent. It has shown activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria, with an IC50 of 20 μM .
Phytochemical Studies
Homaloside D is one of the phytoconstituents identified and isolated from the plant Homalium zeylanicum . This plant belongs to the Flacourtiaceae family and is native to South India and Sri Lanka . The plant has been used in traditional medicine for various ailments, and the presence of Homaloside D contributes to its medicinal properties .
Traditional Medicine
The plant Homalium zeylanicum, which contains Homaloside D, has been used in traditional medicine for conditions such as diabetes, rheumatism, and wound healing . The presence of Homaloside D and other phytoconstituents contribute to these therapeutic effects .
Anticancer Research
Phytochemical studies of the stems of Homalium stenophyllum, another plant species that contains Homaloside D, have led to the evaluation of the compound’s cytotoxicities against human cancer cell lines . This suggests potential applications of Homaloside D in anticancer research .
Bioactive Compound Research
Homaloside D, along with other compounds isolated from Homalium stenophyllum, has been part of ongoing research into structurally diverse and bioactive compounds . These studies aim to understand the structure and function of these compounds, contributing to the field of natural product chemistry .
Antidiabetic Activity
In-vitro and in-vivo studies on the antidiabetic activity of Homalium zeylanicum, a plant that contains Homaloside D, have been conducted . The presence of Homaloside D and other compounds in the plant contribute to its antidiabetic effects .
Safety and Hazards
According to the Material Safety Data Sheet, in case of contact with eyes, immediately flush eyes with plenty of water for at least 15 minutes. If Homaloside D comes into contact with skin, flush skin with plenty of water while removing contaminated clothing and shoes . In case of ingestion, do not induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water . If inhaled, remove from exposure and move to fresh air immediately .
Mécanisme D'action
Target of Action
Homaloside D is an antiplasmodial agent . Its primary target is the Plasmodium falciparum , a parasite responsible for the most severe form of human malaria . The compound interacts with this parasite, inhibiting its growth and proliferation .
Mode of Action
It is known that the compound has an inhibitory effect on the parasite, with an ic50 of 20 μm (11 μg/ml) . This suggests that Homaloside D may interfere with essential biological processes of the parasite, leading to its inhibition.
Biochemical Pathways
It is known that the compound has a significant impact on the life cycle of plasmodium falciparum
Result of Action
The primary result of Homaloside D’s action is the inhibition of Plasmodium falciparum growth and proliferation . This leads to a decrease in the severity of malaria symptoms in individuals infected with this parasite.
Propriétés
IUPAC Name |
[3,4,5-trihydroxy-6-[4-hydroxy-2-[(1-hydroxy-6-oxocyclohex-2-ene-1-carbonyl)oxymethyl]phenoxy]oxan-2-yl]methyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28O12/c28-17-9-10-18(16(12-17)13-37-26(34)27(35)11-5-4-8-20(27)29)38-25-23(32)22(31)21(30)19(39-25)14-36-24(33)15-6-2-1-3-7-15/h1-3,5-7,9-12,19,21-23,25,28,30-32,35H,4,8,13-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVZFLDUSZYAGPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C(C=C1)(C(=O)OCC2=C(C=CC(=C2)O)OC3C(C(C(C(O3)COC(=O)C4=CC=CC=C4)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
homaloside D | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the chemical structure of homaloside D and where has it been discovered?
A1: Homaloside D is a phenolic glycoside characterized by the following structural features:
- A gentisyl alcohol moiety (2-(hydroxymethyl)benzene-1,4-diol) esterified by 1-hydroxy-6-oxocyclohex-2-ene-1-carboxylic acid. []
- A glucose molecule attached to the gentisyl alcohol moiety. []
Q2: How was the structure of homaloside D elucidated?
A2: The structural determination of homaloside D was achieved through a combination of chemical analyses and Nuclear Magnetic Resonance (NMR) spectroscopic techniques. [] The researchers utilized various NMR experiments, including COLOC (Correlation spectroscopy via Long-Range Coupling), FLOCK (Fast Locking Technique), and selective INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) to establish the connectivity and stereochemistry of the molecule. [] These experiments provided crucial information about the through-bond and through-space interactions between atoms within the molecule, allowing for the complete characterization of homaloside D.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-[2-(methylamino)-2-oxoethyl]phenyl]-2-phenoxypropanamide](/img/no-structure.png)

